1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
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Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)17-7-2-14(3-8-17)4-9-19(24)22-11-10-16(12-22)23-13-18(20-21-23)15-5-6-15/h2-3,7-8,13,15-16H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDSGNIOPPPQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one represents a novel structure with potential biological applications. The triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Triazole ring : A five-membered ring that contributes to its biological activity.
- Pyrrolidine moiety : Enhances the interaction with biological targets.
- Methylsulfonyl group : Known to improve solubility and bioavailability.
Molecular Formula:
IUPAC Name:
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, SW480, A549) using MTT assays. Results demonstrated that modifications at specific positions of the triazole ring enhanced antiproliferative activity significantly .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,2,3-Triazol-1-yl)coumarin 23 | MCF-7 | 10.5 | G2/M phase arrest & apoptosis |
| 4-(piperazin-1-yl)coumarin | SW480 | 15.0 | Induction of apoptosis |
| Triazole derivative X | A549 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Triazole derivatives have also shown promise as antimicrobial agents. The presence of the triazole ring enhances the ability to inhibit bacterial growth. In vitro studies have demonstrated that compounds similar to the target compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
A study was conducted where several triazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to improved antimicrobial potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity.
- Ring Modifications : Alterations in the cyclopropyl group can impact both solubility and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
